molecular formula C15H19ClFN3O2S B1600220 Ripasudil hydrochloride anhydrous CAS No. 223644-02-8

Ripasudil hydrochloride anhydrous

Cat. No. B1600220
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-MERQFXBCSA-N
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Description

Ripasudil hydrochloride anhydrous, also known by its trade name Glanatec , is a novel drug molecule used for the treatment of glaucoma and ocular hypertension . It was first approved for therapy in Japan in September 2014 . The compound belongs to the isoquinoline class and is a derivative of fasudil. Here are some key points about ripasudil:


  • Synthesis Analysis

    While the exact synthesis pathway for ripasudil hydrochloride anhydrous is not explicitly detailed in the available literature, it is derived from fasudil. Ripasudil showed significantly improved pharmacological activity compared to fasudil, making it a more potent Rho-kinase inhibitor .


    Molecular Structure Analysis

    The molecular structure of ripasudil hydrochloride anhydrous consists of an isoquinoline core with a 1,4-diazepane ring attached. The incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and a chiral methyl group at the C2’ position of the 1,4-diazepane moiety contributes to its enhanced pharmacological action .

Safety And Hazards

Ripasudil hydrochloride hydrate has shown no binding affinity for various receptors, including adrenergic, angiotensin II, endothelin, glutamate, histamine, muscarinic, or prostanoid receptors. It also lacks affinity for Ca2+ and K+ channels, carbonic anhydrase, and HMG-CoA reductase .

Future Directions

This study lays the foundation for further clinical investigations exploring the effectiveness of ripasudil for treating secondary glaucoma associated with HTLV-1 uveitis. Future research should focus on optimizing dosing regimens, assessing long-term safety, and evaluating its efficacy in larger patient populations .

properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSKSLDBJBGEK-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ripasudil hydrochloride anhydrous

CAS RN

223644-02-8
Record name Ripasudil hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223644028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CZ0FF0XJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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